3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C10H15NO4S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H15NO4S2/c1-8(12)9-4-7-16-10(9)17(13,14)11-5-3-6-15-2/h4,7,11H,3,5-6H2,1-2H3 |
InChI Key |
UMSNWCUKKWJTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Acetyl-2-(benzylthio)thiophene
The thioether intermediate is prepared by reacting 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in ethanol under basic conditions (NaOH). The benzylthio group is introduced at position 2, leveraging nucleophilic aromatic substitution:
Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
Oxidative Chlorination to Sulfonyl Chloride
The benzylthio group is oxidized to a sulfonyl chloride using chlorine gas in a solvent mixture of ethyl acetate and water (90:10 to 96:4 ratio):
Key Parameters :
-
Temperature: -5°C to 10°C during Cl₂ bubbling.
-
Reaction time: Until complete consumption of starting material (monitored via TLC).
Amination with 3-Methoxypropylamine
The sulfonyl chloride intermediate reacts with 3-methoxypropylamine to yield the target sulfonamide:
Optimization Notes :
-
Solvent : Ethyl acetate or dichloromethane.
-
Base : Triethylamine or pyridine to scavenge HCl.
-
Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, 40% ethyl acetate/hexane).
Method 2: Primary Sulfonamide Formation Followed by N-Alkylation
Synthesis of 3-Acetylthiophene-2-sulfonamide
Using a modified protocol from patent WO2010103550A2, the benzylthio group in 3-acetyl-2-(benzylthio)thiophene is oxidized to a primary sulfonamide via chlorine gas and subsequent treatment with ammonium hydroxide:
Conditions :
-
Oxidative chlorination at 0–20°C.
-
Ammonia addition at pH 9–10.
N-Alkylation with 3-Methoxypropyl Chloride
The primary sulfonamide undergoes alkylation using 3-methoxypropyl chloride in the presence of a strong base:
Reaction Details :
-
Base : Sodium hydride (60% dispersion in oil).
-
Purification : Column chromatography (silica gel, 50% ethyl acetate/hexane).
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Regioselectivity in Sulfonation
The acetyl group at position 3 directs electrophilic substitution to position 2 due to its electron-withdrawing nature, favoring sulfonation at the less hindered site. Computational studies suggest that the acetyl group destabilizes positive charge buildup at adjacent positions, steering reactivity to position 2.
N-Alkylation Efficiency
Alkylation of sulfonamides is hindered by the poor nucleophilicity of the sulfonamide nitrogen. Using polar aprotic solvents (DMF) and strong bases (NaH) enhances deprotonation, facilitating the SN2 reaction with 3-methoxypropyl chloride.
Purification Challenges
-
Method 1 : Requires rigorous removal of excess 3-methoxypropylamine via aqueous washes.
-
Method 2 : Column chromatography is critical to separate mono-alkylated product from di-alkylated impurities.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide, enabling comparative analysis of their properties and applications.
3-Acetyl-5-Chloro-N-(3-Methoxypropyl)thiophene-2-sulfonamide
Structural Difference : Chlorine substitution at the 5-position of the thiophene ring.
Key Properties :
- Molecular Weight : ~390.71 g/mol (estimated from analogs in ).
- EC Number: 925-377-7 . Applications: Market reports indicate its use in specialty chemical sectors, with projected consumption growth in agrochemical formulations (2020–2046) . Comparison: The chlorine atom increases molecular weight and may enhance biological activity (e.g., pesticidal or antimicrobial effects) compared to the non-chlorinated parent compound.
Brinzolamide
Structural Difference: Incorporates a thieno[3,2-e]-1,2-thiazine ring fused to the sulfonamide group, with a methoxypropyl chain and ethylamino substituents . Key Properties:
- Molecular Formula : C₁₂H₂₁N₃O₅S₃.
- Molecular Weight: 383.51 g/mol. Applications: FDA-approved carbonic anhydrase inhibitor for glaucoma treatment. Comparison: The thieno-thiazine scaffold in brinzolamide confers higher pharmacological specificity compared to the simpler thiophene backbone of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide. However, both share the methoxypropyl group, suggesting similar solubility profiles .
N-(3-Aminopropyl)-5-Methylthiophene-2-sulfonamide
Structural Difference: Replaces the acetyl and methoxypropyl groups with a methyl-thiophene and aminopropyl chain. Key Properties:
- Molecular Formula : C₈H₁₄N₂O₂S₂.
- Molecular Weight: 234.34 g/mol . Applications: Likely used in polymer or surfactant synthesis due to the reactive primary amine. Comparison: The absence of the acetyl group reduces electrophilicity, while the aminopropyl chain enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions than the target molecule .
5-Chloro-N-(3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropyl)thiophene-2-sulfonamide
Structural Difference : Substitutes the methoxypropyl group with a furan-containing hydroxypropyl chain.
Key Properties :
- Functional Groups: Chlorothiophene-sulfonamide, dimethylfuran, hydroxyl group. Applications: Potential use in medicinal chemistry due to the furan’s bioactivity and the hydroxyl group’s hydrogen-bonding capacity . Comparison: The hydroxypropyl-furan moiety introduces stereochemical complexity and may improve binding to biological targets compared to the methoxypropyl chain.
Research and Market Insights
- 3-Acetyl-5-Chloro Derivative : Long-term market projections (2027–2046) highlight its dominance in crop protection chemicals, driven by its stability and bioactivity .
- Brinzolamide: Clinical studies emphasize its target specificity, a trait less pronounced in non-pharmaceutical analogs like the target compound .
- Aminopropyl Derivative: Industrial patents suggest utility in epoxy hardeners or surfactants, leveraging its amine reactivity .
Biological Activity
3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- IUPAC Name: 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide
- Molecular Formula: C12H15NO4S
- Molecular Weight: 273.32 g/mol
The biological activity of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is primarily attributed to its ability to interact with various biological targets:
- Carbonic Anhydrase Inhibition:
- Anti-inflammatory Activity:
- Anticancer Potential:
Structure-Activity Relationships (SAR)
The efficacy of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can be influenced by various substitutions on the thiophene ring and the sulfonamide group. The following points summarize key findings from SAR studies:
- Substituents on the Thiophene Ring:
- Electron-donating groups enhance biological activity by increasing electron density, facilitating interactions with biological targets.
- Alkyl Chain Length:
Case Studies
- Inhibition of Carbonic Anhydrase:
-
Anti-inflammatory Effects:
- In vitro studies revealed that compounds similar to 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide reduced COX-2 and iNOS expression levels, indicating strong anti-inflammatory properties. These effects were more pronounced than those observed with standard anti-inflammatory drugs like indomethacin .
Comparative Analysis
To further understand the significance of this compound, a comparison with other thiophene-based drugs was conducted:
| Compound Name | Biological Activity | Mechanism of Action | Approved Year |
|---|---|---|---|
| Dorzolamide | Carbonic anhydrase inhibitor | Reduces intraocular pressure | 1995 |
| Raltitrexed | Anticancer agent | Inhibits thymidylate synthase | 2005 |
| Tiaprofenic Acid | Anti-inflammatory | COX inhibition | 1989 |
| Clopidogrel | Antiplatelet | ADP receptor antagonist | 1997 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of a thiophene precursor with sulfonyl chlorides under basic conditions. For example, coupling 3-methoxypropylamine with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., THF) at controlled pH (8–9) and temperature (0–5°C) minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization studies suggest that excess amine (1.2–1.5 eq) improves yields by reducing unreacted sulfonyl chloride residues .
Q. Which characterization techniques are critical for confirming the structural integrity of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetyl, methoxypropyl, and thiophene moieties. Mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. To resolve these:
- Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines.
- Validate purity via orthogonal methods (e.g., NMR + HPLC).
- Compare results against structurally similar sulfonamides (e.g., 5-chloro derivatives) to isolate substituent-specific effects. Cross-referencing with genomic databases (e.g., PATRIC) can identify strain-specific resistance mechanisms .
Q. What experimental strategies are recommended for elucidating the mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki) against target enzymes (e.g., carbonic anhydrase or dihydrofolate reductase). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes and stability. Pair these with site-directed mutagenesis of enzyme active sites to validate computational predictions .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Synthetic diversification : Modify the acetyl group (e.g., replace with trifluoroacetyl) or methoxypropyl chain (e.g., vary alkyl length).
- Biological testing : Screen derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Computational analysis : Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent properties (logP, polar surface area) with activity.
- Data integration : Use heatmaps to visualize activity trends across substituents .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- In vivo : Administer the compound to rodents (IV and oral routes) and collect plasma samples for LC-MS/MS analysis. Calculate bioavailability (F%) and half-life (t½).
- Tissue distribution : Use whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹⁴C-acetyl) to track biodistribution .
Q. How can researchers optimize the compound’s solubility and stability for in vivo applications?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked methoxypropyl) to improve stability in gastric fluid.
- Accelerated stability testing : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust formulation excipients (e.g., antioxidants like BHT) based on results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
